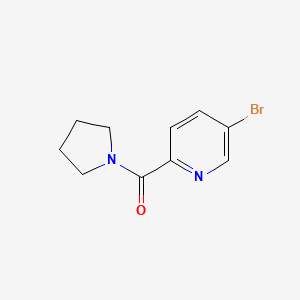

(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone

Vue d'ensemble

Description

The compound "(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone" is a brominated pyridine derivative with a pyrrolidinyl methanone moiety. While the specific compound is not directly discussed in the provided papers, related structures have been synthesized and studied for various biological activities. For instance, derivatives of amino-triazinyl pyrrolidinyl methanones have been evaluated for their anticonvulsant activities, indicating the potential pharmacological relevance of such compounds .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, typically starting with the formation of the core structure followed by the introduction of various substituents. For example, a series of (5-amino-1, 2, 4-triazin-6-yl)(pyrrolidin-1-yl)methanone derivatives were synthesized and their anticonvulsant activities were evaluated, suggesting a methodical approach to the synthesis of such compounds that could be applied to the synthesis of "(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone" .

Molecular Structure Analysis

The molecular structure of bromopyrrole derivatives has been extensively studied, with X-ray diffraction being a common technique for determining the distances and angles within the molecule. For instance, the crystal structure of a related compound, (5-bromopyrrol-3-yl)cyclohexylmethanone, has been analyzed, providing insights into the bond lengths and angles that could be expected in similar brominated pyridine compounds .

Chemical Reactions Analysis

The reactivity of brominated pyridine compounds can be inferred from studies on similar structures. For example, the synthesis of a Schiff base compound involving a brominated salicylaldehyde suggests that brominated pyridines could participate in condensation reactions to form new compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often characterized by spectroscopic methods, including IR and NMR, as well as by their crystallographic parameters. For instance, the crystal and molecular structure of a chloropyridinyl methoxyphenyl tolyl methanone was determined, which could provide a basis for understanding the properties of "(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone" . Additionally, organotin(IV) complexes derived from a related compound, (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, have been synthesized and characterized, indicating the potential for forming metal complexes with such pyridine derivatives .

Applications De Recherche Scientifique

Design and Synthesis of Novel Compounds

A study on the design and synthesis of novel derivatives as sodium channel blockers and anticonvulsant agents highlighted the potential medical applications of compounds structurally related to (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone. The research indicated that specific derivatives exhibited potent anticonvulsant activities, surpassing the protective index of reference drugs like phenytoin, suggesting a promising avenue for the development of new therapeutic agents (S. Malik & S. Khan, 2014).

Antibacterial Activity

Another area of application is in the development of antibacterial agents. Research into the synthesis and antibacterial activity of novel 4-Pyrrolidin-3-cyanopyridine derivatives, utilizing 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile as a substrate, demonstrated that these compounds showed promising antimicrobial activity against a range of bacteria. This study opens up potential uses in creating new antibacterial treatments (A. Bogdanowicz, H. Foks, K. Gobis, A. Kędzia, E. Kwapisz, A. Olczak, & M. Główka, 2013).

Material Science and Organometallic Chemistry

In material science and organometallic chemistry, the synthesis of organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone showcased the compounds' potential as antimicrobial agents. These complexes demonstrated significant antibacterial activities, suggesting their utility in drug development and potentially as preservatives or in coatings to prevent microbial growth (H. Singh, J. Singh, & Sunita Bhanuka, 2016).

Coordination Chemistry

The coordination chemistry of derivatives related to (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone also represents a significant area of interest. Studies involving the synthesis and characterization of metal complexes with Schiff base ligands derived from related compounds have provided insights into their potential applications in catalysis, materials science, and as models for biological systems (I. Kaya, Sevil Daban, & D. Şenol, 2021).

Safety And Hazards

Propriétés

IUPAC Name |

(5-bromopyridin-2-yl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-8-3-4-9(12-7-8)10(14)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREQDJFOSPEEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630507 | |

| Record name | (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone | |

CAS RN |

742085-70-7 | |

| Record name | (5-Bromopyridin-2-yl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

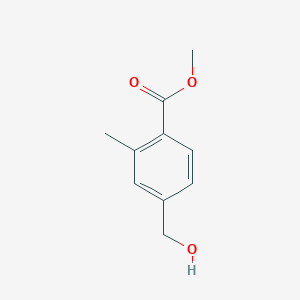

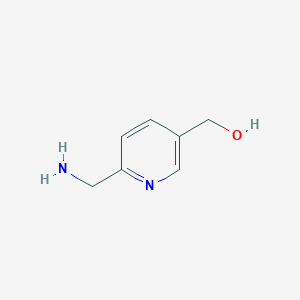

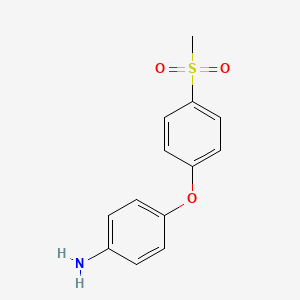

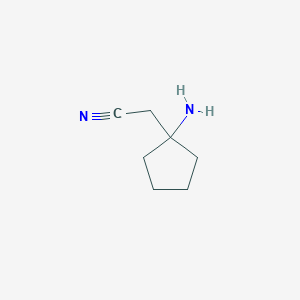

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1289947.png)

![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)